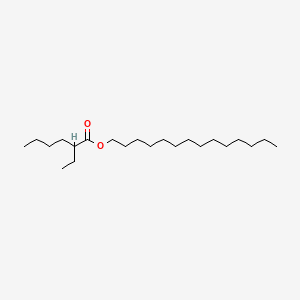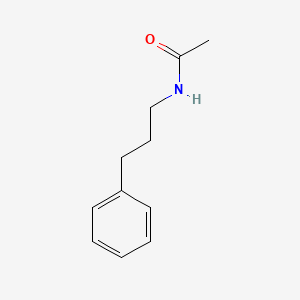
6,8-Dichloro-4H-chromen-4-one
Übersicht
Beschreibung
6,8-Dichloro-4H-chromen-4-one is a chemical compound with the molecular formula C9H4Cl2O2 and a molecular weight of 215.03 . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of 6,8-Dichloro-4H-chromen-4-one consists of nine carbon atoms, four hydrogen atoms, two chlorine atoms, and two oxygen atoms . The exact spatial arrangement of these atoms would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
6,8-Dichloro-4H-chromen-4-one is a solid at room temperature . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis Approaches:
- A facile and efficient synthetic strategy for derivatives of 4H-chromen-4-one, like 3-((trifluoromethyl)thio)-4H-chromen-4-one, has been developed. This process involves generating active electrophilic trifluoromethylthio species in situ, showcasing the chemical flexibility and adaptability of 4H-chromen-4-one compounds (H. Xiang & Chunhao Yang, 2014).
Chemical Transformations:
- 6,8-Dichloro-2-methyl-4H-chromen-4-one serves as a versatile starting point for synthesizing a variety of chemical structures. It has been utilized to obtain 2-styrylchromones, pyruvate ester, and phthalide, among others, showcasing its potential as a precursor for complex chemical transformations and its pivotal role in heterocyclic systems transformations (M. Salem et al., 2012).
Spectrophotometric Applications:
- Derivatives like 6-Chloro-3-hydroxy-7-methyl-2-(2’-furyl)-4H-chromen-4-one (CHMFC) have been identified as potential colorforming agents for palladium determination in its divalent oxidation state, indicating the significance of 4H-chromen-4-one compounds in spectrophotometric analysis (N. Kaur, R. Agnihotri, & N. Agnihotri, 2022).
Catalytic Applications:
- The use of 4H-chromen-4-one derivatives in the synthesis of other compounds like Warfarin™ and its analogues has been documented. Novel catalytic systems based on 4H-chromen-4-one derivatives have shown promising properties, including high conversion yields and the ability to be easily recovered and reused, highlighting their potential in sustainable chemistry practices (Matteo Alonzi et al., 2014).
Biological and Medicinal Research:
- Compounds related to 4H-chromen-4-one, such as 8-chloro-5,6,7-trihydroxy-2-(3-hydroxy-4-methoxyphenethyl)-5,6,7,8-tetrahydro-4H-chromen-4-one, have been isolated from natural sources like Chinese eaglewood and have shown cytotoxicity against specific cancer cell lines, indicating their potential in medicinal and biological research (Jun Liu et al., 2008).
Green Chemistry and Sustainability:
- 4H-chromen-4-one compounds have been used in eco-friendly synthesis methods. For instance, eggshell, a natural and biodegradable catalyst, has been employed for the synthesis of 7,8-dihydro-4H-chromen-5(6H)-ones, highlighting the role of these compounds in green chemistry and sustainable practices (E. Mosaddegh & A. Hassankhani, 2013).
Safety and Hazards
6,8-Dichloro-4H-chromen-4-one is labeled with the signal word “Warning” and has hazard statements H302, H315, and H319 . This indicates that it may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation . Precautionary measures include avoiding breathing its dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
6,8-dichlorochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIMKEGMFYKKSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(C1=O)C=C(C=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346407 | |
| Record name | 6,8-Dichloro-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dichloro-4H-chromen-4-one | |
CAS RN |
57645-97-3 | |
| Record name | 6,8-Dichloro-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzo[1,2,3-bc:4,5,6-b'c']dicoronene](/img/structure/B1614915.png)
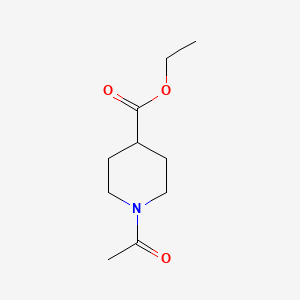
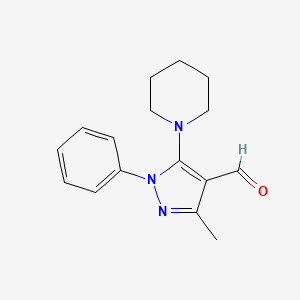
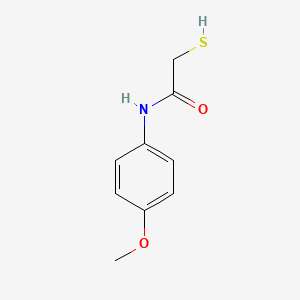
![6-Bromobenzo[d]thiazole-2-carboxamide](/img/structure/B1614923.png)
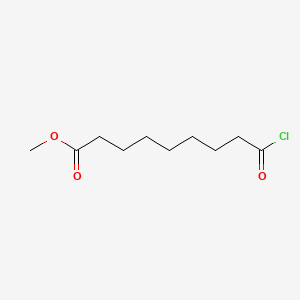
![N,N-diethyl-4-[(E)-(phenylimino)methyl]aniline](/img/structure/B1614926.png)
